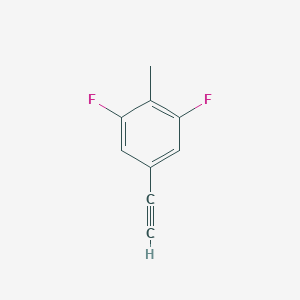![molecular formula C11H7N3O5 B14781858 (Z)-2-cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B14781858.png)
(Z)-2-cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide is a chemical compound with the molecular formula C11H7N3O5 It is characterized by the presence of a cyano group, a nitrobenzo[d][1,3]dioxol moiety, and an acrylamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide typically involves the following steps:
Formation of the Nitrobenzo[d][1,3]dioxol Moiety: This can be achieved through nitration of benzo[d][1,3]dioxole using a mixture of concentrated nitric acid and sulfuric acid.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.
Acrylamide Formation: The final step involves the formation of the acrylamide group through a condensation reaction between the cyano-substituted nitrobenzo[d][1,3]dioxole and acrylamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in anhydrous conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acrylamides.
科学研究应用
2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties due to its ability to interact with biological targets such as tubulin.
Materials Science: It can be used in the synthesis of polymers and copolymers with unique properties.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anti-inflammatory effects.
作用机制
The mechanism of action of 2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, it can inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The nitro group may also contribute to its biological activity through redox cycling and generation of reactive oxygen species.
相似化合物的比较
Similar Compounds
- 2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylonitrile
- 2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid
- 2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide derivatives
Uniqueness
2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C11H7N3O5 |
|---|---|
分子量 |
261.19 g/mol |
IUPAC 名称 |
2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C11H7N3O5/c12-4-7(11(13)15)1-6-2-9-10(19-5-18-9)3-8(6)14(16)17/h1-3H,5H2,(H2,13,15) |
InChI 键 |
UAEKMEVZWPTWHZ-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


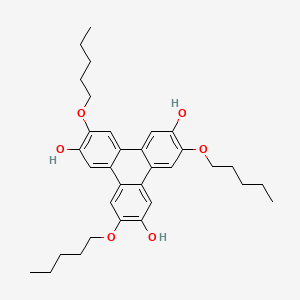
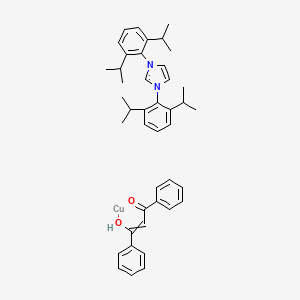
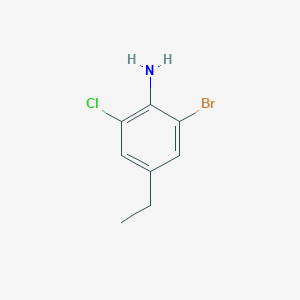
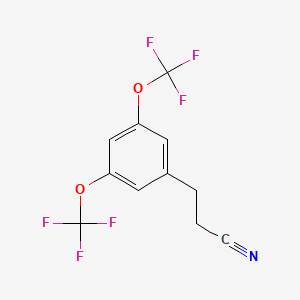
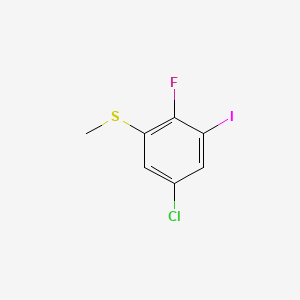
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14781802.png)
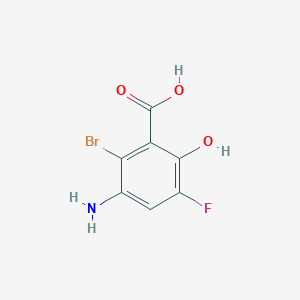
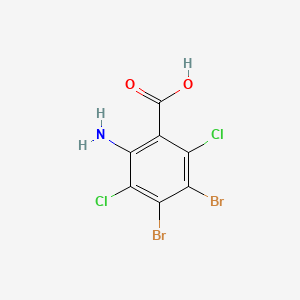
![5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione](/img/structure/B14781840.png)
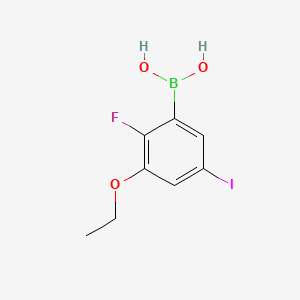
![2-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14781853.png)
![N-(3-morpholin-4-ylpropyl)-5-oxo-1,2,3,4,4a,6,6a,11,11a,11b-decahydroindeno[1,2-c]isoquinoline-9-sulfonamide](/img/structure/B14781854.png)
![5-(1,1-Dimethylethyl)-2-hydroxy-3-[tris(1-methylethyl)silyl]benzaldehyde](/img/structure/B14781855.png)
